10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, studies suggest that the compound induces apoptosis (programmed cell death) in cancer cells by activating several cellular pathways. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. The compound has been shown to induce DNA damage, inhibit cell cycle progression, and disrupt mitochondrial function in cancer cells. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, the compound exhibits a relatively low toxicity towards normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may hinder its bioavailability.
Future Directions
There are several future directions for research on 10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One potential area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other fields, such as neurodegenerative diseases. Finally, the development of more potent analogs of the compound may lead to the discovery of more effective anticancer agents.
Synthesis Methods
The synthesis of 10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves several steps. The first step involves the reaction of 3-bromo-4-chlorothiophene with butyl lithium to form 3-butylthio-4-bromo-thiophene. This intermediate is then reacted with 2-chloro-6-nitrobenzoxazole to form 10-bromo-3-(butylthio)-6-nitro-6-thien-3-yl-benzoxazepine. Finally, reduction of the nitro group with iron powder in acetic acid leads to the formation of the desired compound.
Scientific Research Applications
10-Bromo-3-(butylthio)-6-thien-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as a potential anticancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Molecular Formula |
C18H17BrN4OS2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-6-thiophen-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-7-26-18-21-17-15(22-23-18)13-9-12(19)4-5-14(13)20-16(24-17)11-6-8-25-10-11/h4-6,8-10,16,20H,2-3,7H2,1H3 |
InChI Key |
NZUCDVBPUBRGHY-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CSC=C4)N=N1 |
Origin of Product |
United States |
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